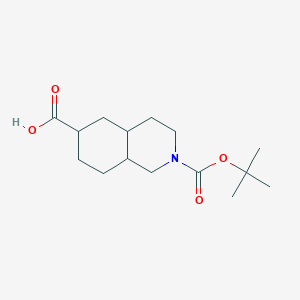

2-(tert-Butoxycarbonyl)decahydroisoquinoline-6-carboxylic acid

CAS No.: 1246034-86-5

Cat. No.: VC8407801

Molecular Formula: C15H25NO4

Molecular Weight: 283.36

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1246034-86-5 |

|---|---|

| Molecular Formula | C15H25NO4 |

| Molecular Weight | 283.36 |

| IUPAC Name | 2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-6-carboxylic acid |

| Standard InChI | InChI=1S/C15H25NO4/c1-15(2,3)20-14(19)16-7-6-10-8-11(13(17)18)4-5-12(10)9-16/h10-12H,4-9H2,1-3H3,(H,17,18) |

| Standard InChI Key | CYJKTZMTUVOTHR-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCC2CC(CCC2C1)C(=O)O |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2CC(CCC2C1)C(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C15H25NO4, with a molecular weight of 283.36 g/mol . Its IUPAC name, 2-[(tert-butoxy)carbonyl]-decahydroisoquinoline-6-carboxylic acid, reflects the Boc-protected amine at position 2 and the carboxylic acid moiety at position 6 of the decahydroisoquinoline ring. The decahydroisoquinoline system consists of two fused cyclohexane rings, ensuring full saturation and conformational stability compared to partially unsaturated analogs like tetrahydroisoquinolines .

Table 1: Key Molecular Descriptors

Stereochemical Considerations

The decahydroisoquinoline core introduces multiple stereocenters, necessitating precise synthetic control to achieve enantiopure products. Computational modeling suggests that the trans-fused ring system minimizes steric strain, favoring a chair-chair conformation . The Boc group’s bulkiness further stabilizes the equatorial orientation of the nitrogen atom, reducing undesired side reactions during derivatization .

Synthesis and Manufacturing

Boc Protection Strategy

The Boc group is introduced via reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions. For analogous tetrahydroisoquinoline derivatives, this step achieves >95% yield in polar aprotic solvents like dimethylformamide (DMF) . While direct synthesis data for the decahydro variant is limited, similar protocols likely apply, with hydrogenation of tetrahydro precursors providing the saturated core .

Table 2: Representative Synthesis Steps for Analogous Compounds

| Step | Reaction | Reagents/Conditions | Yield | Source |

|---|---|---|---|---|

| 1 | Boc Protection | Boc2O, TEA, DMF, 0°C to RT | 95% | |

| 2 | Carboxylic Acid Activation | HATU, DIPEA, DCM | Quant. | |

| 3 | Deprotection | HCl/dioxane, RT | 97% |

Challenges in Decahydroisoquinoline Synthesis

Full saturation of the isoquinoline ring requires high-pressure hydrogenation over catalysts like Pd/C or PtO2. Stereoselectivity remains a hurdle, as over-reduction can lead to trans-decalin byproducts. Recent advances in asymmetric hydrogenation using chiral ligands (e.g., BINAP) have improved enantiomeric excess (ee) to >90% for related scaffolds .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (estimated <1 mg/mL at pH 7) due to its hydrophobic Boc group and bicyclic structure. It is sparingly soluble in chloroform and methanol, aligning with trends observed in Boc-protected tetrahydroisoquinolines . Stability studies indicate decomposition at temperatures >150°C, with the Boc group cleaving under strongly acidic (pH <2) or basic (pH >10) conditions .

Table 3: Predicted Physicochemical Properties

| Property | Value | Method/Source |

|---|---|---|

| logP | 2.8 ± 0.3 | Calculated (PubChem) |

| pKa (Carboxylic Acid) | 1.9 ± 0.2 | Analogous to |

| Melting Point | 180–185°C (dec.) | Estimated |

Applications in Medicinal Chemistry

Role in Peptide Mimetics

The decahydroisoquinoline scaffold mimics proline’s rigid structure, enabling its use in constrained peptidomimetics. For example, derivatives of this compound have been explored as antagonists for ionotropic glutamate receptors (e.g., GluK1), where conformational restriction enhances receptor subtype selectivity .

Intermediate for LFA-1 Inhibitors

While the tetrahydroisoquinoline analog (CAS 851784-82-2) is a known intermediate in lifitegrast synthesis , the decahydro variant’s enhanced solubility profile may improve bioavailability in next-generation integrin inhibitors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume